
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and pain management.
作用機序
The mechanism of action of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the modulation of various biochemical pathways. In cancer treatment, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In pain management, this compound modulates the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In pain management, this compound has been shown to have analgesic effects and reduce inflammation.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity for cancer cells and pain receptors. However, the limitations of using this compound include its low solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel analogs with improved solubility and potency.
3. Investigation of the potential application of this compound in other diseases, such as inflammation and neurodegenerative disorders.
4. Investigation of the potential synergy of this compound with other drugs in cancer treatment and pain management.
5. Investigation of the potential side effects and toxicity of this compound in long-term use.
Conclusion:
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a promising compound that has shown potential in scientific research for its application in cancer treatment and pain management. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound may lead to the development of novel drugs for the treatment of cancer and pain.
合成法
The synthesis of 2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process. The first step involves the synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-chlorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-chloro-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied in scientific research for its potential application in cancer treatment and pain management. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, this compound has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
特性
IUPAC Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-8-4-6-10-14(12)19-16(22)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBGMZSFOCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

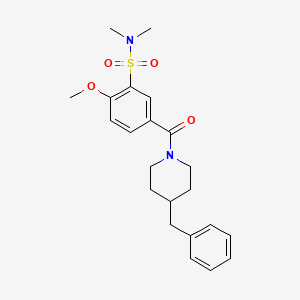
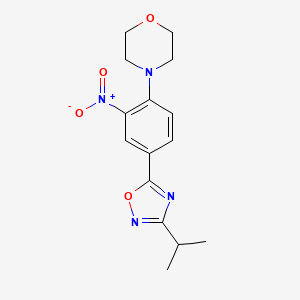
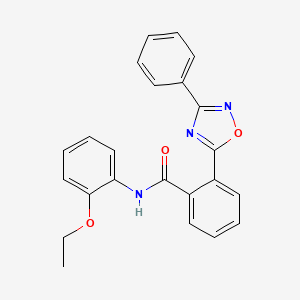
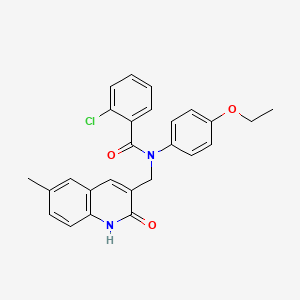
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

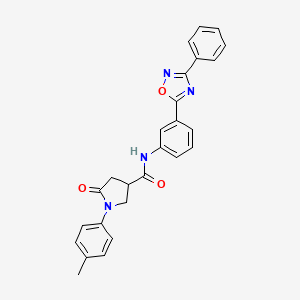


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
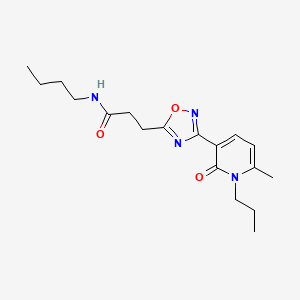
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)
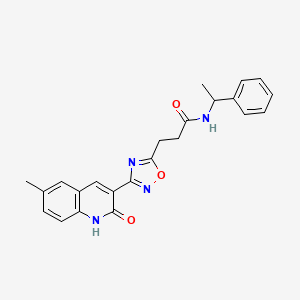
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)